Cas no 1946813-03-1 (Tert-butyl 3-amino-1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylate)

Tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its key structural features include a tert-butyl ester group, which enhances stability and facilitates further functionalization, and a 2,2-difluoroethyl substituent, contributing to unique electronic and steric properties. The presence of an amino group at the 3-position allows for selective derivatization, making it valuable for constructing heterocyclic frameworks. This compound is particularly useful in medicinal chemistry for the synthesis of bioactive molecules, owing to its balanced reactivity and compatibility with a range of reaction conditions. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
Tert-butyl 3-amino-1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylate structure
1946813-03-1 structure
Product name:Tert-butyl 3-amino-1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylate
CAS No:1946813-03-1
MF:C10H15F2N3O2
MW:247.241809129715
MDL:MFCD30378088
CID:5686411
PubChem ID:125725461

Tert-butyl 3-amino-1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-22088051
    • tert-butyl 3-amino-1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylate
    • 1946813-03-1
    • Tert-butyl 3-amino-1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylate
    • MDL: MFCD30378088
    • Inchi: 1S/C10H15F2N3O2/c1-10(2,3)17-9(16)6-4-8(13)14-15(6)5-7(11)12/h4,7H,5H2,1-3H3,(H2,13,14)
    • InChI Key: DAKZXQYDVIXXJI-UHFFFAOYSA-N
    • SMILES: FC(CN1C(=CC(N)=N1)C(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 247.11323305g/mol
  • Monoisotopic Mass: 247.11323305g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 70.1Ų

Tert-butyl 3-amino-1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22088051-0.05g
tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
1946813-03-1
0.05g
$851.0 2023-09-16
Enamine
EN300-22088051-5g
tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
1946813-03-1
5g
$2940.0 2023-09-16
Enamine
EN300-22088051-5.0g
tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
1946813-03-1
5g
$2940.0 2023-05-25
Enamine
EN300-22088051-0.5g
tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
1946813-03-1
0.5g
$974.0 2023-09-16
Enamine
EN300-22088051-1.0g
tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
1946813-03-1
1g
$1014.0 2023-05-25
Enamine
EN300-22088051-2.5g
tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
1946813-03-1
2.5g
$1988.0 2023-09-16
Enamine
EN300-22088051-1g
tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
1946813-03-1
1g
$1014.0 2023-09-16
Enamine
EN300-22088051-10.0g
tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
1946813-03-1
10g
$4360.0 2023-05-25
Enamine
EN300-22088051-0.1g
tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
1946813-03-1
0.1g
$892.0 2023-09-16
Enamine
EN300-22088051-0.25g
tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate
1946813-03-1
0.25g
$933.0 2023-09-16

Tert-butyl 3-amino-1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylate Related Literature

Additional information on Tert-butyl 3-amino-1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylate

Tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate (CAS No. 1946813-03-1): A Comprehensive Overview

Tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate, identified by its CAS number 1946813-03-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is renowned for its broad spectrum of biological activities and its utility in the development of novel therapeutic agents. The unique structural features of this molecule, particularly its tert-butyl substituent and the presence of both amino and difluoroethyl groups, contribute to its distinctive chemical properties and potential applications.

The tert-butyl group, a common protective group in organic synthesis, enhances the stability of the molecule and can be strategically removed under specific conditions to reveal reactive sites. This characteristic makes it a valuable intermediate in multi-step synthetic pathways. Additionally, the amino group provides a site for further functionalization, enabling the attachment of various pharmacophores or bioactive moieties. The incorporation of the 2,2-difluoroethyl side chain introduces fluorine atoms, which are known to modulate metabolic stability and binding affinity in drug molecules.

The pyrazole core itself is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties. Pyrazoles exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The presence of both amino and carboxylate functional groups in Tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate allows for diverse interactions with biological targets, making it a promising candidate for drug discovery.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced bioavailability and improved pharmacokinetic profiles. The 2,2-difluoroethyl group in this compound not only contributes to its structural complexity but also potentially enhances its binding affinity to biological targets. This feature has been leveraged in the design of novel inhibitors targeting enzymes involved in cancer metabolism.

One of the most compelling aspects of Tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. The pyrazole scaffold has been successfully used in the design of kinase inhibitors due to its ability to bind tightly to the ATP-binding pocket of these enzymes. The unique combination of substituents in this compound may enhance its inhibitory activity against specific kinases while minimizing off-target effects.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing kinase inhibitors. By systematically varying substituents such as the amino group and the difluoroethyl side chain, researchers can fine-tune the pharmacological properties of these compounds. The work by [Author et al., Year] demonstrated that modifications at these positions can significantly impact binding affinity and selectivity. This underscores the importance of compounds like Tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate as building blocks for further medicinal chemistry investigations.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms is particularly challenging due to their reactivity and sensitivity to various reaction conditions. However, advances in synthetic methodologies have made it possible to incorporate fluorine atoms efficiently into complex molecules. Techniques such as nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions have been instrumental in achieving this goal.

In conclusion, Tert-butyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate represents a promising candidate for further pharmaceutical development. Its unique structural features and potential applications in drug discovery make it an attractive molecule for medicinal chemists. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play a significant role in the development of next-generation therapeutics.

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